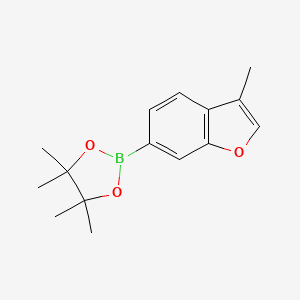

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks. Its structure comprises a benzofuran moiety substituted at the 3-position with a methyl group and at the 6-position with a dioxaborolane ring. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a preferred reagent in transition-metal-catalyzed reactions . This compound is particularly valuable in pharmaceutical and materials science research due to the benzofuran scaffold’s prevalence in bioactive molecules and optoelectronic materials .

Eigenschaften

Molekularformel |

C15H19BO3 |

|---|---|

Molekulargewicht |

258.12 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-6-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H19BO3/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 |

InChI-Schlüssel |

HSYZAQAPIIELCZ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s structural analogs differ in substituent patterns on the aromatic core or the boron-ester group. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzofuran group in the target compound is electron-rich, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like phthalimide .

- Stability : The pinacol boronic ester group (common across all analogs) ensures stability, but bulky substituents (e.g., phthalimide in ) reduce solubility in polar solvents.

- Thermal Properties : Melting points correlate with molecular symmetry; for example, the phthalimide derivative has a higher melting point (170–173°C) due to rigid aromatic stacking.

Reactivity in Cross-Coupling Reactions

The target compound’s benzofuran moiety facilitates coupling with aryl halides in Suzuki-Miyaura reactions, yielding biaryl structures critical in drug design (e.g., antitubercular agents in ). Comparatively:

- Thienyl Analog : Higher reactivity toward electrophilic partners due to sulfur’s electron-donating nature but lower thermal stability.

- Isobenzofuranone Derivative : Reduced reactivity in coupling due to the electron-withdrawing ketone group but advantageous for constructing π-conjugated systems in OLEDs.

Spectroscopic and Analytical Data

- ¹H-NMR: The target compound’s benzofuran protons resonate at δ 6.5–7.5 ppm, similar to isobenzofuranone derivatives . Methyl groups on the dioxaborolane ring appear as a singlet at δ 1.3 ppm, consistent across analogs .

- ¹¹B-NMR : Boron chemical shifts for pinacol esters cluster around δ 30–32 ppm, as seen in (δ 30.88 ppm) and .

Vorbereitungsmethoden

Preparation Methods of 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane

Synthetic Strategies

Route 1: Sequential Benzofuran Synthesis Followed by Borylation

Step 1: Synthesis of 3-Methylbenzofuran

Method A: Cyclization of o-Hydroxyacetophenone Derivatives

- Reactants : 2-Hydroxy-5-methylacetophenone and chloroacetone undergo cyclization in acidic conditions (e.g., H$$2$$SO$$4$$) to form 3-methylbenzofuran.

- Yield : ~70–85% after column chromatography.

Method B: Trifluoroacetic Anhydride-Mediated Cyclization

- Reactants : 2,6-Dimethylphenol and 1-(ethylsulfinyl)hex-1-yne in dichloromethane with trifluoroacetic anhydride (TFAA).

- Conditions : 1 h at room temperature, followed by NaHCO$$_3$$ workup.

- Yield : 46–68% after preparative TLC.

Step 2: Bromination at C6

- Reactants : 3-Methylbenzofuran treated with N-bromosuccinimide (NBS) in CCl$$_4$$ under light.

- Product : 6-Bromo-3-methylbenzofuran.

- Yield : 75–90%.

Step 3: Miyaura Borylation

Route 2: Direct Boron-Heterocycle Coupling

Microwave-Assisted Suzuki Coupling

Optimization and Key Findings

Analytical Characterization

Industrial-Scale Adaptations

Emerging Alternatives

- Photocatalytic Borylation : Under investigation using Ir(ppy)$$3$$ and B$$2$$pin$$_2$$ under blue LED light (preliminary yield: 52%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.